molecular formula C25H27N3O6 B12187870 4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12187870
M. Wt: 465.5 g/mol
InChI Key: FKCWFVMXFQMODM-UHFFFAOYSA-N
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Description

The compound 4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione features a spiro[indole-3,2'-pyrrole] core with three critical substituents:

  • A hydroxy group at the 4'-position, contributing to hydrogen-bonding capabilities.

Properties

Molecular Formula

C25H27N3O6

Molecular Weight

465.5 g/mol

IUPAC Name

3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C25H27N3O6/c1-16-8-9-19(34-16)21(29)20-22(30)23(31)28(11-5-10-27-12-14-33-15-13-27)25(20)17-6-3-4-7-18(17)26(2)24(25)32/h3-4,6-9,30H,5,10-15H2,1-2H3

InChI Key

FKCWFVMXFQMODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1-methyl-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spiro compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound can be used to study the interactions between different biomolecules. Its indole and pyrrole rings are known to interact with various proteins and enzymes, making it a useful tool for probing biological pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure can impart stability and rigidity to polymers and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with various molecular targets. The indole and pyrrole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The morpholine ring can also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key analogs and their properties:

Compound Name (Core Structure) Substituents Molecular Weight (g/mol) Melting Point (°C) LogP* TPSA* (Ų) Biological Notes
Target Compound (spiro[indole-3,2'-pyrrole]) 1'-[3-(morpholin-4-yl)propyl], 3'-(5-methylfuran-2-yl carbonyl), 4'-OH ~530 (estimated) N/A ~2.5 ~100 Predicted moderate permeability
4h (spiro[indoline-3,2'-pyrrole]) 1'-(3-chloro-4-fluorophenyl), 5-nitro, 3'-COOCH3 490.83 241 2.8 115 Drug-like per Lipinski/ADME analysis
29 (pyrrol-2-one) 3-chlorophenyl, 4-methylbenzoyl, 2-hydroxypropyl 386.12 235–237 3.1 78 Antibacterial activity hypothesized
36 (pyrrol-2-one) 4-isopropylphenyl, allyl, 4-methylbenzoyl 376.45 249–251 3.4 63 Rapid synthesis (3h reaction time)
4c (spiro[indoline-3,2'-quinazoline]) 3'-(phenylamino), 1-methyl 370.39 259–261 2.9 85 Low solubility in common solvents

*LogP (lipophilicity) and TPSA (topological polar surface area) estimated using analogs from .

Key Observations:
  • Morpholinylpropyl vs. Chloro/Fluorophenyl Groups: The target’s morpholinylpropyl substituent likely increases TPSA (~100 Ų vs.
  • Furan Carbonyl vs. Benzoyl/Nitro Groups : The 5-methylfuran-2-yl carbonyl may confer distinct metabolic stability compared to benzoyl (29, 36) or nitro (4h) groups. Furans are prone to oxidative metabolism, as suggested by glutathione (GSH) conjugation studies in structurally similar compounds .
  • Hydroxy Group : The 4'-OH aligns with drug-like features, supporting hydrogen bonding with targets, as seen in hydroxypropyl-containing analog 29 .

Drug-Likeness and ADME Profiles

  • Lipinski’s Rule Compliance: The target compound is predicted to comply with Lipinski’s rules (molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10), similar to spirooxindole-pyrrolines (4h) .
  • Metabolic Stability : The morpholinylpropyl group may reduce cytochrome P450-mediated metabolism compared to allyl (36) or nitro (4h) substituents, though the furan moiety could increase GSH-mediated clearance .
  • Synthia Accessibility : The spiro core’s synthesis likely parallels methods for spirooxindole-pyrrolines (e.g., reflux with sarcosine/isatin) but requires specialized coupling for the morpholinylpropyl and furan groups .

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